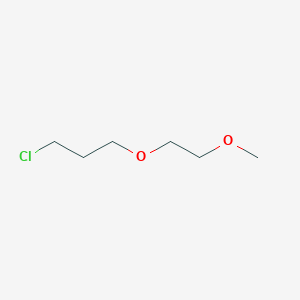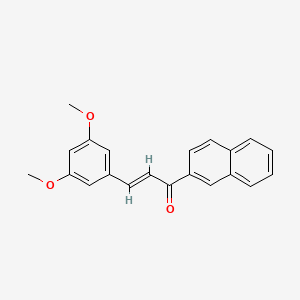
1,3-Dichloropropene fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloropropene (C3H4Cl2) is an organochlorine compound. It exists as a colorless liquid with a sweet smell. Although it is feebly soluble in water, it readily evaporates. This compound finds significant use in agriculture as a pesticide, specifically as a preplant fumigant and nematicide. Notably, it is widely employed in the United States and several other countries, but it is banned in 34 countries, including the European Union .
Méthodes De Préparation
1,3-Dichloropropene is a byproduct formed during the chlorination of propene to produce allyl chloride. The compound typically occurs as a mixture of geometric isomers: (Z)-1,3-dichloropropene and (E)-1,3-dichloropropene .
Analyse Des Réactions Chimiques
Types of Reactions:: 1,3-Dichloropropene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation.
Oxidation: Oxidizing agents can convert 1,3-dichloropropene into different functional groups.
Reduction: Reducing agents can reduce the double bond or the chlorine atoms.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Major Products:: The specific products formed depend on the reaction conditions and the isomer involved. For example, in oxidation reactions, epoxides or other oxygen-containing compounds may form. In reduction reactions, saturated derivatives may result .
Applications De Recherche Scientifique
1,3-Dichloropropene has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other compounds, including insecticides, fungicides, dyes, fragrances, and polymers.
Biology: Researchers study its effects on soil ecosystems, plant health, and nematode control.
Medicine: Although not directly used in medicine, understanding its reactivity and toxicity contributes to broader knowledge.
Industry: As a fumigant, it plays a crucial role in pest management and crop protection.
Mécanisme D'action
The exact mechanism by which 1,3-dichloropropene exerts its effects remains an active area of study. It likely involves interactions with cellular targets and pathways, leading to its pesticidal and nematicidal properties. Further research is needed to elucidate these mechanisms fully.
Comparaison Avec Des Composés Similaires
1,3-Dichloropropene’s uniqueness lies in its specific combination of chlorine atoms and geometric isomers. Similar compounds include other chlorinated alkenes and organochlorine pesticides, but each has distinct properties and applications . : Wikipedia: 1,3-Dichloropropene
Propriétés
Formule moléculaire |
C3H3Cl2F |
|---|---|
Poids moléculaire |
128.96 g/mol |
Nom IUPAC |
(E)-1,3-dichloro-1-fluoroprop-1-ene |
InChI |
InChI=1S/C3H3Cl2F/c4-2-1-3(5)6/h1H,2H2/b3-1- |
Clé InChI |
YCYPXGHNVSBFPT-IWQZZHSRSA-N |
SMILES isomérique |
C(/C=C(\F)/Cl)Cl |
SMILES canonique |
C(C=C(F)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![36,37,38,39,40,41,42,43,44,45,46,47,48,49-Tetradecaethoxy-5,10,15,20,25,30,35-heptakis(ethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane](/img/structure/B12083693.png)








![(8S,9S,13S,14S,17S)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12083779.png)

